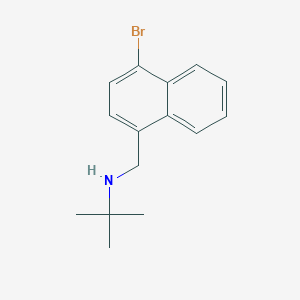
N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine is an organic compound that features a bromonaphthalene moiety attached to a methylpropan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine typically involves the reaction of 4-bromonaphthalene with a suitable amine derivative. One common method involves the use of a Grignard reagent, where 4-bromonaphthalene is reacted with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This intermediate is then reacted with 2-methylpropan-2-amine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various functionalized naphthalene derivatives .
Scientific Research Applications
N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromonaphthalene moiety can facilitate binding to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthylamine share structural similarities with N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine.
Bromo-substituted aromatics: Compounds such as 4-bromobenzylamine and 4-bromoaniline are also structurally related.
Uniqueness
This compound is unique due to the combination of the bromonaphthalene and methylpropan-2-amine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H18BrN |
|---|---|
Molecular Weight |
292.21 g/mol |
IUPAC Name |
N-[(4-bromonaphthalen-1-yl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C15H18BrN/c1-15(2,3)17-10-11-8-9-14(16)13-7-5-4-6-12(11)13/h4-9,17H,10H2,1-3H3 |
InChI Key |
KMLXTPWHWQZFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C2=CC=CC=C12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-](/img/structure/B11837500.png)
![Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B11837505.png)
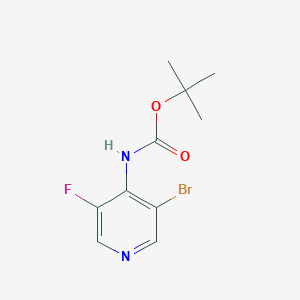


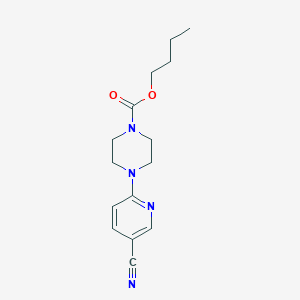
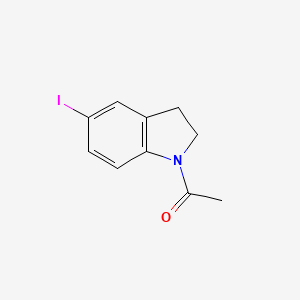




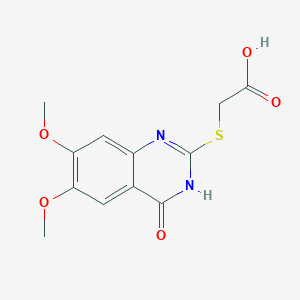
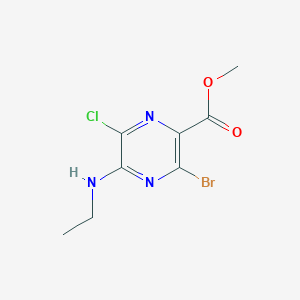
![2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one](/img/structure/B11837571.png)
